1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide
Description
This compound is a purine nucleoside analog characterized by a 6-cyclopentylamino substitution on the purine core, a ribose-like (2R,3R,4S,5R)-tetrahydrofuran-2-yl moiety at position 9, and a pyrazole-4-carboxamide group at position 1. Key synthetic steps involve late-stage functionalization of purine scaffolds, as demonstrated in , where sodium 4-(methylcarbamoyl)pyrazol-1-ide was used to introduce the pyrazole-carboxamide group in a related compound (89% yield) .
Properties
CAS No. |
915097-44-8 |
|---|---|
Molecular Formula |
C19H24N8O5 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[6-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H24N8O5/c20-15(31)9-5-22-27(6-9)19-24-16(23-10-3-1-2-4-10)12-17(25-19)26(8-21-12)18-14(30)13(29)11(7-28)32-18/h5-6,8,10-11,13-14,18,28-30H,1-4,7H2,(H2,20,31)(H,23,24,25)/t11-,13-,14-,18-/m1/s1 |
InChI Key |
UFDQVJFJDZEQQW-XWXWGSFUSA-N |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)N4C=C(C=N4)C(=O)N)N(C=N3)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)N4C=C(C=N4)C(=O)N)N(C=N3)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide involves multiple steps, including the formation of the purine base, the pyrazole ring, and the tetrahydrofuran moiety. Common synthetic routes may involve:
Cyclization reactions: to form the purine base.
Amination reactions: to introduce the cyclopentylamino group.
Glycosylation reactions: to attach the tetrahydrofuran moiety.
Condensation reactions: to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Flow microreactor systems: for efficient and sustainable synthesis.
Catalytic processes: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and preventing their activity.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Key Observations:
- Substituent Bulk: The cyclopentylamino group in the target compound increases steric bulk compared to methylamino () or amino groups (), likely altering binding kinetics in enzymatic pockets .
- Carboxamide Functionality : The pyrazole-4-carboxamide group (shared with ) enables hydrogen bonding, enhancing interactions with polar residues in target proteins .
- Sugar Modifications : Fluorination at position 3 of the tetrahydrofuran () may confer metabolic stability but introduces toxicity risks (H302 hazard) .
Key Observations:
- The target compound likely employs cyclopentylamine in nucleophilic substitution, mirroring methods in for anhydrous polymorph synthesis .
- Carboxamide introduction (as in ) requires precise control of pyrazole activation to avoid byproducts .
Physicochemical Properties
- Melting Point : The target compound’s inferred mp (~260°C) aligns with analogs in , suggesting high crystallinity beneficial for formulation .
- Solubility : The cyclopentyl group may reduce aqueous solubility compared to ’s N-methylcarboxamide derivative, necessitating prodrug strategies .
- Stability : Anhydrous polymorphs () exhibit improved thermal stability over hydrated forms, critical for long-term storage .
Biological Activity
The compound 1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the modulation of adenosine receptors. This article explores its biological activity, focusing on its interaction with adenosine receptors and related therapeutic implications.
Chemical Structure and Properties
The compound's structure includes a purine base linked to a pyrazole moiety and a cyclopentylamino group. The presence of hydroxymethyl and hydroxy groups suggests potential for hydrogen bonding and increased solubility.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₆O₄ |
| Molecular Weight | 364.406 g/mol |
| Synonyms | 2-amino-9-(...)-6(9H)-one |
| PubChem CID | 135921573 |
Adenosine Receptor Modulation
Adenosine receptors (ARs) are G protein-coupled receptors that play critical roles in various physiological processes. The compound has been studied for its ability to act as an agonist at the A1 receptor subtype.
- Potency and Selectivity : Research indicates that derivatives of this compound exhibit high potency at the A1 receptor, with some showing selectivity over other receptor subtypes (e.g., A2A) . For instance, compounds derived from this structure have been noted to have pEC50 values significantly higher than standard agonists like adenosine and NECA .
- Mechanism of Action : The mechanism involves activation of G protein signaling pathways, specifically Gαi/o, which leads to inhibition of adenylyl cyclase activity and decreased cAMP levels. This pathway is crucial for mediating effects such as analgesia and cardioprotection .
Therapeutic Implications
The compound's modulation of adenosine receptors suggests potential applications in treating conditions such as:
- Type II Diabetes : Similar compounds have been evaluated for their ability to enhance insulin sensitivity .
- Pain Management : Its selective action on A1 receptors may provide analgesic effects without typical side effects associated with opioids .
Case Studies
Several case studies have highlighted the compound's efficacy:
- Analgesia Studies : In vivo studies demonstrated that analogs of this compound produced significant analgesic effects without causing sedation or respiratory depression. This makes it a promising candidate for pain management therapies .
- Diabetes Research : Clinical trials involving similar compounds indicated improvements in glycemic control among participants with type II diabetes, although some were discontinued due to safety concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
